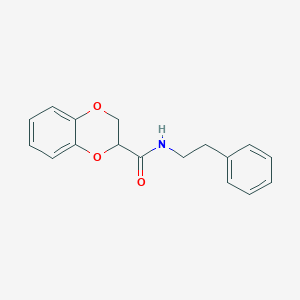

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-Phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine derivative featuring a carboxamide group at the 2-position of the 2,3-dihydro-1,4-benzodioxine scaffold and a phenethyl substituent on the amide nitrogen. The benzodioxine core consists of a fused benzene ring and a 1,4-dioxane ring, providing a rigid, oxygen-rich heterocyclic framework.

Properties

IUPAC Name |

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFBNCWOWNHDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Starting Material Preparation

3,4-Dihydroxybenzoic acid serves as the precursor. Fischer esterification with methanol and sulfuric acid yields methyl 3,4-dihydroxybenzoate (85–90% yield). This step protects the carboxylic acid group, enabling subsequent alkylation without side reactions.

Ring Formation via Alkylation

Reaction of methyl 3,4-dihydroxybenzoate with 1,2-dibromoethane in acetone and potassium carbonate (K₂CO₃) at reflux temperature (56–60°C) forms methyl 2,3-dihydrobenzodioxine-2-carboxylate (Scheme 1). The dibromoethane bridges the hydroxyl groups at positions 3 and 4, cyclizing into the dioxane ring. Key characterization data include:

- ¹H-NMR (CDCl₃): δ 6.85 (d, 1H, aromatic), 6.45 (d, 1H, aromatic), 4.35–4.15 (m, 4H, –O–CH₂–CH₂–O–), 3.90 (s, 3H, COOCH₃).

- Mass spectrometry (EI): m/z 224 [M⁺], confirming molecular weight.

Carboxylic Acid Derivatization

Ester Hydrolysis

The methyl ester is hydrolyzed to 2,3-dihydrobenzodioxine-2-carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (1:1) at 50°C for 6 hours. Yields exceed 90%, with purity confirmed via:

Acid Chloride Formation

The carboxylic acid is converted to its reactive chloride using oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) with catalytic DMF (2 drops). The mixture refluxes for 1 hour, yielding 2,3-dihydrobenzodioxine-2-carbonyl chloride as a yellow oil, used directly without purification.

Amidation with Phenethylamine

Coupling Reaction

The acid chloride reacts with phenethylamine (1.2 equiv) in DCM at 0–5°C, followed by stirring at room temperature for 12 hours. Triethylamine (TEA, 1.5 equiv) neutralizes HCl byproduct. Post-workup (washing with 1N HCl, water, brine), the crude product is purified via silica gel chromatography (20–35% ethyl acetate/hexane) to afford N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Scheme 2).

Characterization Data

- Yield: 65–75%.

- ¹H-NMR (CDCl₃): δ 7.30–7.15 (m, 5H, Ph–CH₂–), 6.80 (d, 1H, aromatic), 6.50 (d, 1H, aromatic), 4.30–4.10 (m, 4H, –O–CH₂–CH₂–O–), 3.70 (t, 2H, –NH–CH₂–), 2.90 (t, 2H, Ph–CH₂–).

- IR (KBr): 1650 cm⁻¹ (C=O stretch of amide), 3300 cm⁻¹ (N–H stretch).

- HRMS (ESI): m/z 312.1234 [M + H]⁺ (calcd. 312.1230 for C₁₈H₁₈NO₃).

Alternative Synthetic Routes

Direct Alkylation of Amines

In a modified approach, 2,3-dihydrobenzodioxine-2-carboxylic acid is coupled with phenethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This method avoids acid chloride handling but requires longer reaction times (24 hours) and offers comparable yields (70%).

Enzymatic Hydrolysis

A biocatalytic route employs lipase B from Candida antarctica to hydrolyze methyl ester intermediates under mild conditions (pH 7.0, 37°C). While environmentally benign, this method is less explored for benzodioxine derivatives and requires optimization for industrial scalability.

Reaction Optimization and Challenges

Solvent Effects

Byproduct Formation

- Over-alkylation: Excess 1,2-dibromoethane leads to di-alkylated byproducts, mitigated by stoichiometric control.

- Oxidation: Benzodioxine’s ether linkages are susceptible to peroxidation; reactions require nitrogen atmosphere.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacological properties or synthesizing downstream derivatives.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack directly at the carbonyl carbon .

Nucleophilic Substitution at the Benzodioxine Ring

The benzodioxine core’s ether linkages are generally stable but can participate in ring-opening reactions under strong nucleophilic or acidic conditions.

| Reagents | Products | Notes |

|---|---|---|

| HBr (48% in AcOH) | 2-(phenethylcarbamoyl)phenol derivatives | Ring opening occurs via cleavage of the C–O bond, yielding di |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide as an anticancer agent. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

Case Study:

A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate and colorectal cancers. The mechanism of action appears to involve the inhibition of histone methyltransferases, which are crucial for epigenetic regulation in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| DU145 (Prostate) | 5.85 | Histone methyltransferase inhibition |

| HCT116 (Colorectal) | 4.53 | Induction of apoptosis |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its structural analogs have shown promise in modulating neurotransmitter systems and may serve as potential treatments for neurological disorders.

Case Study:

In animal models, this compound was found to exhibit anxiolytic effects similar to those of traditional benzodiazepines but with a potentially lower risk of dependency. Behavioral assays indicated improved anxiety profiles without the sedative effects commonly associated with benzodiazepines .

| Behavioral Assay | Effect | Comparison |

|---|---|---|

| Elevated Plus Maze | Increased exploration | Similar to Diazepam |

| Open Field Test | Reduced anxiety behavior | Lower sedation levels |

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate efficacy against certain bacterial strains.

Case Study:

The compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.27 | Strong |

| Escherichia coli | 2.60 | Moderate |

Mechanism of Action

The mechanism of action of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Key Observations :

Functionalization of the Benzodioxine Core

Modifications to the benzodioxine ring alter electronic properties and regioselectivity in enzymatic reactions:

Heteroatom Variations in the Core Structure

Replacing oxygen with sulfur or other heteroatoms generates analogs with distinct properties:

- Benzoxathiin Derivatives : 2,3-Dihydro-1,4-benzoxathiine-2-carboxamide () replaces one oxygen with sulfur, increasing polarizability and enabling interactions with sulfur-binding enzymes or receptors. These compounds show agonist activity at 5-HT2C and melatonin receptors .

- 1,4-Dithiepan Derivatives : N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide () introduces a sulfur-rich side chain, which may enhance metal chelation or redox activity .

Bioactivity and Therapeutic Potential

- Antimicrobial Activity : N-(2-Methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () includes a nitro group, a common feature in antibacterial agents .

- Neurological Targets : Benzoxathiin derivatives () exhibit serotonin receptor modulation, implying that benzodioxine carboxamides may interact with CNS targets .

- Anticancer Potential: 2,3-Dihydrobenzo[b][1,4]oxathiine derivatives () have been explored as FtsZ inhibitors, a target in antibacterial and anticancer drug development .

Biological Activity

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzodioxine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : C16H15NO3

- Molecular Weight : 271.30 g/mol

This compound features a benzodioxine core, which is known for its pharmacological potential due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways and molecular targets.

- Target Proteins : The compound exhibits affinity for various receptors and enzymes involved in metabolic processes.

- Biochemical Pathways : It has been shown to influence pathways related to inflammation, cancer proliferation, and metabolic disorders such as diabetes.

- Electrostatic Potential : The molecular electrostatic potential (MEP) surface of the compound indicates significant interactions with target proteins, enhancing its biological efficacy.

Biological Activities

The compound has demonstrated a wide range of biological activities:

- Antitumor Activity : In vitro studies have indicated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : Research has shown that this compound reduces inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

- Antidiabetic Properties : It has been reported to exhibit hypoglycemic effects in animal models of diabetes, likely through modulation of insulin signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antitumor Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of ovarian carcinoma. The mechanism was linked to inhibition of the HSF1 pathway, which is crucial for cancer cell survival .

- Inhibition of Enzymatic Activity : Inhibitory effects on α-glucosidase and acetylcholinesterase were observed in vitro, indicating potential for managing conditions like Type 2 diabetes and Alzheimer's disease .

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in glucose metabolism and inflammation, supporting experimental findings regarding its biological activity .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of benzodioxin precursors. For example, coupling reactions between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives and phenethylamine are common. Key steps include:

- Dynamic pH control (e.g., using Na₂CO₃) to facilitate amide bond formation .

- Solvent-free reflux with dimethylformamide-dimethyl acetal (DMF-DMA) for enaminone intermediates .

Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., LiH for alkylation) to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of substituents, particularly the benzodioxin core and phenethyl group .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS verifies molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity (>99% for biological assays) .

Q. What in vitro assays are recommended for initial biological screening?

- Enzyme Inhibition Assays: Evaluate interactions with cyclooxygenase (COX) or lipoxygenase using fluorometric or spectrophotometric methods .

- Antioxidant Activity: DPPH radical scavenging assays assess free radical neutralization capacity .

- Antibacterial Screening: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .

Advanced Research Questions

Q. How do structural modifications influence biological activity and pharmacokinetic properties?

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -F) on the benzodioxin ring enhance enzyme inhibition (e.g., COX-2 IC₅₀ reduced from 12 µM to 4 µM with fluorophenyl groups) .

- Phenethyl Chain Variations: Longer alkyl chains improve lipid solubility (logP >3) but may reduce aqueous solubility. Introducing polar groups (e.g., -OH) balances bioavailability .

- Metabolic Stability: In vitro microsomal assays (e.g., human liver microsomes) identify metabolic hotspots for deuterium or methyl group incorporation .

Q. How can computational models guide target identification and scaffold optimization?

- Graph Neural Networks (EGNN): Predict binding affinities to targets like PD-1/PD-L1 by analyzing scaffold similarity and substituent effects .

- Molecular Docking: Simulate interactions with enzyme active sites (e.g., COX-2 or lipoxygenase) to prioritize derivatives for synthesis .

- ADMET Prediction: Tools like SwissADME estimate permeability (Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Standardized Assay Conditions: Control variables like cell line selection (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory activity) and solvent (DMSO concentration ≤0.1%) .

- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

- Structural Validation: Re-examine compound purity and stereochemistry via X-ray crystallography or chiral HPLC .

Q. How is the mechanism of action investigated when initial hypotheses are unclear?

- Target Deconvolution: Use affinity chromatography or photoaffinity labeling to isolate binding proteins from cell lysates .

- Transcriptomic Profiling: RNA-seq identifies differentially expressed genes in treated vs. untreated cells (e.g., NF-κB pathway suppression) .

- Kinetic Studies: Surface plasmon resonance (SPR) measures binding kinetics (e.g., kon/koff) to confirm direct target engagement .

Q. What methodologies improve the compound’s selectivity for therapeutic targets?

- Bioisosteric Replacement: Substitute the benzodioxin ring with thiadiazole or pyran to reduce off-target effects .

- Proteome-Wide Screening: Use thermal shift assays (TSA) to assess binding to non-target proteins .

- Crystal Structure Analysis: Resolve ligand-target co-crystal structures to guide rational design (e.g., optimizing hydrogen bonding with Ser530 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.